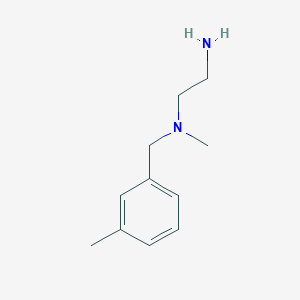![molecular formula C9H12N2O2 B7848130 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is a chemical compound that features a pyridine ring, a common motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate typically involves the reaction of pyridine-4-carboxaldehyde with methylamine to form the corresponding imine, followed by reduction to yield the final product. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The imine group can be reduced to an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Electrophilic substitution reactions can be carried out using reagents such as nitric acid or bromine.
Major Products Formed
Oxidation: : Pyridine-N-oxide
Reduction: : Methylamine derivative
Substitution: : Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has potential as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to various biological targets, influencing pathways related to inflammation, pain, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is similar to other pyridine derivatives, such as pyridine-N-oxide and pyridine-4-carboxaldehyde. its unique structure, particularly the presence of the azaniumyl group, sets it apart and may confer distinct biological and chemical properties.
Similar Compounds
Pyridine-N-oxide
Pyridine-4-carboxaldehyde
Methylamine derivatives
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)








![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)

